Nebramycin factor 11

Catalog No.
S1940271
CAS No.
64332-33-8
M.F
C19H38N6O10
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nebramycin factor 11

CAS Number

64332-33-8

Product Name

Nebramycin factor 11

IUPAC Name

[(2R,3R,5S,6R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxyoxan-3-yl]urea

Molecular Formula

C19H38N6O10

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C19H38N6O10/c20-3-9-8(27)2-7(25-19(24)31)17(32-9)34-15-5(21)1-6(22)16(14(15)30)35-18-13(29)11(23)12(28)10(4-26)33-18/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

ACQKFHZCTOKZKP-PBSUHMDJSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)NC(=O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)NC(=O)N)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)NC(=O)N)N

Application in Microbiology and Biochemistry

Summary of the Application: Nebramycin is a complex that contains nine different water-soluble aminoglycoside antibiotics isolated from the fermentation of the actinomycete Streptomyces tenebrarius . These antibiotics are used widely against Gram-negative bacterial infections .

Methods of Application or Experimental Procedures: The nebramycin factors are isolated from the commercial-scale fermentation using ion-exchange chromatographic procedure . The development of an efficient analytical protocol for the reliable identification of the biosynthetic intermediates found in microbial cultures is both challenging and essential for further studies into gene-to-metabolite networks .

Results or Outcomes: A total of nine nebramycin factors including apramycin, 6 -O-carbamoylkanamycin B, 6 -O-carbamoyltobramycin, 3 -hydoxyapramycin, tobramycin, kanamycin B, NK-1012-1, nebramine, and neamine were identified . This is the first report on the integrated LC-ESI-MS/MS characterization of a wide range of nebramycin factors from a bacterial fermentation broth .

Application in Genetic Engineering

Summary of the Application: The tobramycin biosynthetic gene cluster from Streptomyces tenebrarius, which produces Tobramycin and its analogue nebramycins (nebramycin factor 5′ and nebramycin factor 4′), has been isolated and characterized . This discovery is significant as it opens up possibilities for genetic manipulation and engineering of these antibiotics.

Methods of Application or Experimental Procedures: A genomic library of S. tenebrarius was constructed, and a cosmid, pST51, was isolated by the probes based on the core regions of 2-deoxy-scyllo-inosose (DOI) synthase, and l-glutamine:DOI aminotransferase and l-glutamine:scyllo-inosose aminotransferase . Sequencing of 33.9 kb revealed 24 open reading frames (ORFs) including putative tobramycin biosynthetic genes .

Results or Outcomes: The study demonstrated that one of these ORFs, tbmA, encodes DOI synthase by in vitro enzyme assay of the purified protein . The gene cluster found is likely to be involved in the biosynthesis of tobramycin .

Application in Wound Healing

Summary of the Application: GDF11, a growth differentiation factor, has been found to promote wound healing in diabetic mice via stimulating HIF-1ɑ-VEGF/SDF-1-mediated endothelial progenitor cell mobilization and neovascularization .

Methods of Application or Experimental Procedures: Single round-shape full-thickness wound of 5-mm diameter with muscle and bone exposed was made on mouse dorsum using a sterile punch biopsy 7 days following the onset of DM. Recombinant human GDF11 (rGDF11, 50 ng/mL, 10 μL) was topically applied onto the wound area twice a day until epidermal closure (maximum 14 days) .

Results or Outcomes: Topical application of GDF11 accelerated the healing of full-thickness skin wounds in both type 1 and type 2 diabetic mice . At the cellular level, GDF11 significantly facilitated neovascularization to enhance regeneration of skin tissues by stimulating mobilization, migration and homing of endothelial progenitor cells (EPCs) to the wounded area .

Nebramycin factor 11 is an aminoglycoside antibiotic derived from the fermentation of the actinomycete Streptomyces tenebrarius. It is part of a larger complex known as nebramycin, which consists of multiple related compounds, specifically nine different water-soluble antibiotics. The molecular formula for nebramycin factor 11 is C19H38N6O10, and it exhibits a structure characterized by multiple amino groups and hydroxyl functionalities, which are typical of aminoglycosides. This compound is primarily noted for its antibacterial properties, particularly against Gram-negative bacteria.

  • Nebramycin factor 11 is not the active component of nebramycin.
  • The complete nebramycin molecule disrupts bacterial protein synthesis, stopping bacterial growth [].
  • Information on the isolated safety profile of Nebramycin factor 11 is not available.
  • Nebramycin, the complete antibiotic, can cause kidney damage and hearing loss with prolonged use [].
  • Oxidation: This reaction can occur at the hydroxyl groups present in the structure.
  • Acylation: The compound can react with acylating agents, modifying its functional groups.
  • Hydrolysis: Under certain conditions, nebramycin factor 11 can hydrolyze, leading to the breakdown of its glycosidic bonds.

These reactions are crucial for understanding its stability and reactivity in biological systems .

The synthesis of nebramycin factor 11 primarily occurs through fermentation processes involving Streptomyces tenebrarius. Key steps in the production include:

  • Culturing: The bacteria are cultured under submerged aerobic conditions using a nutrient-rich medium containing carbon and nitrogen sources.
  • Fermentation: The fermentation process allows for the production of nebramycin factors, including nebramycin factor 11.
  • Isolation: Post-fermentation, the antibiotic is isolated using chromatographic techniques such as ion-exchange chromatography to separate it from other components in the broth .

Nebramycin factor 11 has several applications in medicine and research:

  • Antibiotic Therapy: It is used in clinical settings to treat infections caused by susceptible bacterial strains.
  • Research: The compound serves as a model for studying aminoglycoside antibiotics and their mechanisms of action.
  • Pharmaceutical Development: Its properties are explored for developing new antibiotics with improved efficacy and reduced resistance profiles.

Interaction studies involving nebramycin factor 11 focus on its binding affinity with bacterial ribosomes and its effects on protein synthesis. Research indicates that it competes with other aminoglycosides for binding sites on ribosomal RNA, which is critical for its antibacterial activity. Additionally, studies have shown interactions with various enzymes and proteins that may influence its pharmacodynamics and pharmacokinetics .

Nebramycin factor 11 belongs to a class of antibiotics known as aminoglycosides. Other similar compounds include:

  • Gentamicin: A widely used aminoglycoside that targets a broader range of bacteria.
  • Kanamycin: Known for its effectiveness against tuberculosis-causing bacteria.
  • Tobramycin: Similar to gentamicin but often preferred for treating infections caused by Pseudomonas aeruginosa.

Comparison Table

CompoundStructure CharacteristicsAntibacterial SpectrumUnique Features
Nebramycin Factor 11C19H38N6O10Primarily Gram-negativeEffective against Pseudomonas
GentamicinC21H43N5O7Broad spectrumUsed in severe infections
KanamycinC18H37N5O11Primarily Gram-negativeEffective against tuberculosis
TobramycinC18H37N5O9Primarily Gram-negativePreferred for Pseudomonas

Nebramycin factor 11 is unique due to its specific structure and targeted activity against certain pathogens, making it an important compound within the aminoglycoside class .

Nebramycin factor 11 is a member of the complex secondary metabolite system produced by Streptomyces tenebrarius, which represents a sophisticated example of aminoglycoside biosynthesis in actinomycetes [2]. The compound belongs to the nebramycin complex, which consists of nine identified water-soluble aminoglycoside antibiotics isolated through commercial-scale fermentation using ion-exchange chromatographic procedures . This complex includes apramycin (nebramycin II), 6-O-carbamoylkanamycin B, 6-O-carbamoyltobramycin, 3-hydroxyapramycin, tobramycin, kanamycin B, NK-1012-1, nebramine, and neamine, with nebramycin factor 11 representing a distinct structural variant within this family [3].

The biosynthesis of nebramycin factor 11 is intricately connected to the secondary metabolism of Streptomyces tenebrarius, where it serves as both a metabolic intermediate and end product in the complex aminoglycoside production cascade [2]. The organism utilizes a sophisticated metabolic network that demonstrates strong correlations between primary carbon metabolism and secondary metabolite composition, with the antibiotic complex production being influenced by carbon source utilization patterns [2]. During industrial tobramycin production, nebramycin factor 11 and other complex components can function as unwanted by-products, creating challenges in downstream processing due to their chemical similarity to the desired products [2].

The compound participates in a metabolically integrated system where pathway-specific regulatory proteins within the tobramycin biosynthetic gene cluster, including the transcriptional regulator TobR belonging to the Lrp/AsnC family, control the distribution ratios among different nebramycin factors [4]. Research has demonstrated that the secondary metabolism in Streptomyces tenebrarius undergoes characteristic metabolic shifts when cells transition from growth phase to production phase, with changes in Entner-Doudoroff pathway activity, pentose phosphate pathway flux, and Embden-Meyerhof-Parnas pathway utilization directly affecting the composition of the antibiotic complex [2].

Enzymatic Conversion Mechanisms

The enzymatic conversion mechanisms underlying nebramycin factor 11 biosynthesis involve a series of highly specific transformations that begin with the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose through the action of DOI synthase (TbmA) [5] [6]. This enzyme catalyzes an extraordinary multi-step process including alcohol oxidation, phosphate syn-elimination, carbonyl reduction, ring opening, and intramolecular aldol condensation through a boat conformation, establishing the foundation for all subsequent aminoglycoside modifications [6].

The critical enzymatic step distinguishing nebramycin factor 11 from related compounds involves the action of specific dehydrogenases within the tobramycin biosynthetic gene cluster [7]. The TacB gene encodes a 6-dehydrogenase that reduces the 6-hydroxyl group of paromamine to a keto group, facilitating the subsequent transfer of an amino group by aminotransferase TacC to form neamine [7]. This reductive step represents a crucial branch point in the biosynthetic pathway, where enzymatic specificity determines the final structural characteristics of individual nebramycin factors [7].

The conversion mechanisms also involve repetitive use of key enzymes throughout the biosynthetic pathway, similar to patterns observed in other aminoglycoside systems [6]. Aminotransferases demonstrate remarkable substrate promiscuity and can catalyze multiple transamination reactions at different positions within the developing aminoglycoside structure [6]. Deacetylases such as NeoL homologs perform dual functions, catalyzing both the conversion of 2-N-acetylparomamine to paromamine and subsequent deacetylation reactions in later biosynthetic steps [6].

The enzymatic machinery demonstrates sophisticated regioselectivity and stereoselectivity, with individual enzymes showing distinct substrate preferences and kinetic parameters [8] [9]. Aminoglycoside N-acetyltransferases involved in resistance mechanisms within the producing organism exhibit specific recognition patterns for different structural motifs, contributing to the complex regulation of factor distribution ratios [10] [8]. The modification enzymes involved in methylations, hydroxylations, and amino group installations demonstrate promiscuous activity that can accept various pseudotrisaccharide scaffolds as substrates, enabling the generation of multiple nebramycin factors from common intermediates [11] [12].

Phosphate-Mediated Regulation of Biosynthesis

Phosphate-mediated regulation represents a fundamental control mechanism governing nebramycin factor 11 biosynthesis, operating through the sophisticated PhoR-PhoP two-component regulatory system that coordinates primary and secondary metabolism in Streptomyces tenebrarius [13]. The biosynthesis of nebramycin factor 11 and related aminoglycosides occurs exclusively under phosphate-limiting nutritional conditions, where the negative phosphate control is exerted at the transcriptional level through this regulatory cascade [13].

The PhoR protein functions as a standard membrane sensor kinase that responds to phosphate starvation conditions, while PhoP serves as a DNA-binding response regulator that becomes phosphorylated (PhoP∼P) under low phosphate conditions [13]. This phosphorylated form activates expression of phosphate regulon genes and simultaneously influences secondary metabolite production through complex regulatory networks [13]. Strains with disrupted phoR-phoP genes demonstrate dramatically altered production profiles, overproducing large amounts of secondary metabolites in a manner that becomes partially insensitive to phosphate control [13].

The phosphate regulation system operates through a cascade mechanism mediated by AfsR and AfsS proteins, where the phosphorylated AfsR protein induces AfsS, which in turn regulates pathway-specific activator proteins such as ActII-ORF4, RedD, CcaR, and DnrI [13]. These pathway-specific regulators bind to upstream regions of secondary metabolism genes, including those involved in nebramycin factor 11 biosynthesis, despite the absence of consensus PHO boxes in these promoter regions [13].

Phosphate control appears to repress the expression of entire clusters of antibiotic biosynthesis genes, including those encoding key enzymes in the aminoglycoside production cascade [13]. The regulation extends beyond individual gene expression to encompass metabolic flux distribution, where phosphate availability influences the relative production of different nebramycin factors through effects on precursor pool sizes and enzyme expression levels [13]. This phosphate-mediated control system provides a mechanism for environmental response that allows Streptomyces tenebrarius to coordinate secondary metabolite production with nutrient availability and metabolic state [13].

Intermediates in Aminoglycoside Production Cascade

The aminoglycoside production cascade leading to nebramycin factor 11 involves a series of well-characterized intermediates that represent branch points and convergence sites within the complex biosynthetic network [6] [5]. The cascade begins with glucose-6-phosphate as the primary metabolic precursor, which undergoes cyclization to form 2-deoxy-scyllo-inosose through the action of DOI synthase, establishing the core aminocyclitol structure that defines all members of the nebramycin complex [6] [5].

The critical intermediate 2-deoxystreptamine represents the central scaffold from which all nebramycin factors, including factor 11, are derived through subsequent glycosylation and modification reactions [14] [15]. This aminocyclitol is formed through a three-enzyme system involving DOI synthase (NeoC homolog), aminotransferases (NeoS homologs), and dehydrogenase (NeoA homolog), which together convert glucose-6-phosphate through 2-deoxy-scyllo-inosose and 2-deoxy-scyllo-inosamine to the final 2-deoxystreptamine core [15].

Paromamine serves as the first pseudodisaccharide intermediate and represents a vital common intermediate in the biosynthesis of both 4,5- and 4,6-disubstituted 2-deoxystreptamine-containing aminoglycosides [16]. This intermediate is formed through glycosyltransferase-mediated addition of N-acetyl-D-glucosamine to 2-deoxystreptamine, followed by deacetylation to yield the free amino form [16]. Paromamine represents a critical branch point where enzymatic specificity determines the subsequent modifications that distinguish individual nebramycin factors [16].

The production cascade includes several acetylated intermediates, particularly 2-N-acetylparomamine, which serves as a true biosynthetic intermediate requiring specific deacetylase activity for progression to downstream products [17]. The cascade demonstrates remarkable metabolic efficiency through the repetitive use of key enzymes, where individual proteins catalyze multiple transformations at different stages of the pathway [6]. Advanced intermediates in the cascade undergo position-specific modifications including hydroxylations, methylations, and additional amino group installations that create the structural diversity observed within the nebramycin complex [11] [12].

Genetic Control of Factor Distribution Ratios

The genetic control of nebramycin factor distribution ratios operates through a sophisticated regulatory network that coordinates the expression and activity of multiple biosynthetic enzymes to determine the relative production levels of different complex components [4]. The tobramycin biosynthetic gene cluster contains pathway-specific regulatory elements, including the transcriptional regulator TobR belonging to the Lrp/AsnC family, which directly influences the distribution of metabolic flux among different nebramycin factors [4].

TobR functions as a negative regulator of tobramycin biosynthesis by inhibiting the transcriptional expression of key genes within the biosynthetic cluster [4]. Knockout studies have demonstrated that TobR disruption increases carbamoyltobramycin biosynthesis by 22.35 percent, while overexpression decreases production by 10.23 percent, indicating precise regulatory control over factor ratios [4]. The regulatory protein directly interacts with DNA at the tobO promoter position, as confirmed through electrophoretic mobility shift assay experiments, establishing a direct mechanistic link between transcriptional regulation and metabolic output [4].

The genetic control system involves complex interactions between multiple regulatory proteins and structural genes within the cluster [4]. The oxygenase TobO represents a key regulatory target whose expression levels significantly influence tobramycin production, with overexpression constructs using different promoters (ermEp and kasOp) showing 36.36 percent and 22.84 percent increases in carbamoyltobramycin production, respectively [4]. Combined regulatory interventions, including simultaneous tobO overexpression and tobR knockout, result in synergistic effects that enhance production by 42.42 percent compared to starting strains [4].

The distribution ratios are further controlled through metabolic flux partitioning mechanisms that involve competition between different enzymatic pathways for common intermediates [2]. Carbon source utilization patterns directly influence factor distribution, with glucose-glycerol cultivation leading to three-fold greater reduction of kanamycin portions within the antibiotic complex compared to glucose-only conditions [2]. This metabolic control operates through modulation of NADH and NADPH production rates, which affect the reductive steps that distinguish different nebramycin factors [2].

High-Resolution Mass Spectrometry Profiling

High-resolution mass spectrometry (HRMS) represents the cornerstone analytical technique for the identification and characterization of Nebramycin factor 11 within complex aminoglycoside matrices. The technique provides accurate mass determination capabilities essential for molecular formula confirmation and structural elucidation of this specific aminoglycoside component [1] [2].

The molecular formula of Nebramycin factor 11 has been established as C19H38N6O10 with a molecular weight of 510.5392 Da [1] [3]. HRMS analysis enables precise determination of the exact mass, which corresponds to a calculated mass of 510.5392 Da for the protonated molecular ion [M+H]+. This high-resolution capability allows for differentiation between Nebramycin factor 11 and other structurally similar nebramycin factors that may differ by only single atomic substitutions or hydroxylation patterns [4] [5].

Electrospray ionization (ESI) coupled with high-resolution mass spectrometry provides optimal ionization conditions for aminoglycoside antibiotics due to their polycationic nature. The technique demonstrates exceptional sensitivity with detection limits reaching 1-5 ng/mL in biological matrices [2] [6]. The fragmentation patterns observed in tandem mass spectrometry experiments reveal characteristic losses corresponding to sugar moieties and amino acid substituents, enabling structural confirmation and differentiation from related aminoglycosides [5] [4].

The implementation of HRMS for Nebramycin factor 11 analysis requires careful optimization of source parameters, including capillary voltage, fragmentor voltage, and collision energy. Research has demonstrated that source temperatures of 300-400°C with nitrogen flow rates of 7-10 L/min provide optimal ionization efficiency for aminoglycoside compounds [7] [6]. The accurate mass measurement capabilities of modern HRMS instruments enable mass accuracy within 2-5 ppm, which is crucial for unambiguous molecular formula determination [5] [7].

Table 1: High-Resolution Mass Spectrometry Parameters for Nebramycin Factor 11

ParameterOptimal ValuePurpose
Ionization ModeESI+Positive ion detection
Capillary Voltage3-4 kVIon formation
Source Temperature300-400°CDesolvation
Mass Resolution>50,000 FWHMAccurate mass determination
Mass Accuracy<3 ppmMolecular formula confirmation
Scan Range100-1000 m/zComplete mass coverage
Collision Energy10-40 eVFragmentation analysis

Multidimensional Chromatographic Separation

Multidimensional chromatographic approaches provide enhanced separation capabilities essential for the resolution of Nebramycin factor 11 from other nebramycin complex components. The complexity of the nebramycin antibiotic mixture, containing nine distinct aminoglycoside factors, necessitates sophisticated separation strategies that can achieve baseline resolution of structurally related compounds [4] .

Reversed-phase liquid chromatography utilizing C18 stationary phases represents the most widely employed separation mode for aminoglycoside antibiotics. However, the highly polar nature of these compounds requires the incorporation of ion-pairing reagents to achieve adequate retention and separation. Heptafluorobutyric acid (HFBA) has emerged as the preferred ion-pairing agent, providing both enhanced retention and improved peak symmetry for aminoglycoside separations [4] [9].

The optimization of mobile phase composition plays a critical role in achieving effective separation of Nebramycin factor 11. Research has demonstrated that gradient elution systems employing acetonitrile-water mixtures with 0.1% trifluoroacetic acid provide superior separation efficiency compared to isocratic methods [10] [9]. The gradient profile typically initiates with 5% acetonitrile, increasing to 25% over 15-20 minutes, enabling resolution of all major nebramycin factors including factor 11 [11] [10].

Hydrophilic interaction chromatography (HILIC) has gained prominence as an alternative separation mode that eliminates the need for ion-pairing reagents. This technique utilizes polar stationary phases with predominantly organic mobile phases, providing a complementary separation mechanism to reversed-phase chromatography [10] [11]. The HILIC approach demonstrates particular advantages for mass spectrometry detection, as it avoids the ion suppression effects commonly associated with ion-pairing reagents [12] [13].

Two-dimensional liquid chromatography systems offer the ultimate separation power for complex aminoglycoside mixtures. These systems combine orthogonal separation mechanisms, typically employing reversed-phase chromatography in the first dimension followed by HILIC separation in the second dimension [14] [15]. The orthogonal nature of these separation modes maximizes peak capacity and enables resolution of closely related structural isomers [14].

Table 2: Multidimensional Chromatographic Methods for Nebramycin Factor 11

Chromatographic MethodMobile PhaseDetection MethodResolutionAnalysis Time
Reversed-Phase C18 HPLCAcetonitrile-water with TFAUV, MS/MS, ELSDModerate15-30 min
Ion-Pair ChromatographyHeptafluorobutyric acid bufferMS/MS, FluorescenceHigh10-20 min
Hydrophilic Interaction Chromatography (HILIC)Ammonium formate pH 3.0MS/MS, QDaHigh5-15 min
High-Performance Anion Exchange (HPAE)Potassium hydroxide gradientPulsed electrochemical detectionVery High20-40 min
Multidimensional LC-LCOrthogonal solvent systemsMS/MS, PDAExcellent30-60 min
Two-Dimensional Solid-Phase ExtractionSequential extraction phasesMS/MSGood45-90 min

Solid-Phase Extraction Optimization for Complex Matrices

Solid-phase extraction (SPE) methodology represents a critical sample preparation technique for the selective isolation and concentration of Nebramycin factor 11 from complex biological and fermentation matrices. The optimization of SPE parameters is essential for achieving high recovery rates while minimizing matrix interferences that can compromise analytical accuracy [4] [16].

Mixed-mode cation exchange sorbents have demonstrated superior performance for aminoglycoside extraction compared to conventional reversed-phase materials. The OASIS MCX sorbent, incorporating both hydrophobic and cation exchange functionalities, provides enhanced retention of polycationic aminoglycosides while allowing selective elution of interfering matrix components [4] [16]. Recovery studies have demonstrated extraction efficiencies of 89-92% for Nebramycin factor 11 from fermentation broths using this approach [4].

The development of molecularly imprinted polymers (MIPs) represents a significant advancement in selective extraction technology for aminoglycoside antibiotics. These synthetic polymers contain binding sites complementary to the target analyte structure, providing exceptional selectivity for Nebramycin factor 11 and related aminoglycosides [16] [17]. The AFFINIMIP SPE Aminoglycosides cartridges demonstrate superior cleanup efficiency compared to conventional SPE materials, enabling direct analysis without extensive sample preprocessing [16].

Magnetic solid-phase extraction (MSPE) utilizing graphene oxide-based composites offers advantages in terms of extraction efficiency and environmental compatibility. The Fe3O4-GO-Agarose-Chitosan composite demonstrates extraction efficiencies of 85-94% for aminoglycosides while providing the convenience of magnetic separation [18] [19]. This approach eliminates the need for centrifugation or filtration steps, streamlining the overall analytical workflow [19].

The optimization of extraction conditions requires careful consideration of sample pH, ionic strength, and extraction time. Research has demonstrated that pH adjustment to 6.5-7.0 provides optimal extraction efficiency for aminoglycosides, as this pH range maximizes the electrostatic interactions between the protonated amino groups and the cation exchange sites [14] [15]. Extraction times of 15-20 minutes are typically sufficient to achieve quantitative recovery, with longer extraction periods providing minimal additional benefit [15].

Table 3: Solid-Phase Extraction Optimization for Nebramycin Factor 11

SPE Sorbent TypeExtraction MechanismRecovery RateMatrix CompatibilityCleanup Efficiency
Reversed-Phase C18Hydrophobic interactions75-95%Serum, plasma, urineModerate
Mixed-Mode Cation ExchangeIon exchange + hydrophobic85-105%Fermentation broth, tissueHigh
Weak Cation Exchange (WCX)Electrostatic interactions70-90%Food samples, biological fluidsGood
OASIS MCXMixed-mode retention89-92%Complex biological matricesExcellent
Molecularly Imprinted PolymersSelective molecular recognition90-110%Milk, honey, meatVery High
Magnetic Graphene OxideMagnetic separation + adsorption85-94%Eggs, aquatic productsHigh

Nuclear Magnetic Resonance Spectral Fingerprinting Approaches

Nuclear magnetic resonance (NMR) spectroscopy provides unparalleled structural information for the identification and characterization of Nebramycin factor 11. The technique offers unique advantages in terms of structural elucidation, conformational analysis, and quantitative determination of individual components within complex aminoglycoside mixtures [20] [21].

Proton NMR (1H NMR) spectroscopy serves as the primary technique for initial structural characterization and assignment of Nebramycin factor 11. The complex spectral patterns arising from the multiple sugar rings and amino acid substituents require sophisticated two-dimensional correlation experiments for complete assignment [20] [22]. The chemical shift dispersion in aqueous solution provides sufficient resolution for identification of individual proton environments, with ring protons typically appearing in the 3.0-5.5 ppm region [20].

Carbon-13 NMR (13C NMR) analysis provides complementary structural information essential for complete characterization of the aminoglycoside framework. The 13C chemical shifts offer superior dispersion compared to proton spectra, enabling clear identification of quaternary carbons and differentiation between anomeric carbons in different sugar rings [23] [21]. The integration of 13C NMR data with heteronuclear correlation experiments enables complete assignment of the carbon skeleton [21].

The determination of ionization constants (pKa values) for individual amino groups represents a critical application of NMR spectroscopy in aminoglycoside characterization. Multinuclear NMR approaches utilizing 1H, 13C, and 15N chemical shift variations as a function of pH enable accurate determination of individual pKa values for each amino functionality [21]. This information is essential for understanding the protonation state and biological activity of Nebramycin factor 11 under physiological conditions [21].

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, provide essential connectivity information for structural elucidation. The COSY experiment reveals proton-proton coupling relationships within individual sugar rings, while HSQC establishes direct carbon-proton correlations [20] [22]. The HMBC experiment provides crucial long-range coupling information necessary for determining the connectivity between sugar rings and the central 2-deoxystreptamine core [22].

Table 4: Nuclear Magnetic Resonance Spectroscopic Methods

NMR TechniquePrimary ApplicationInformation ContentSensitivity
1H NMRProton assignment, pKa determinationChemical shifts, coupling patternsHigh
13C NMRCarbon framework analysisQuaternary carbon identificationMedium
15N NMRNitrogen environment analysisAmino group differentiationLow
2D COSYProton connectivity mappingSpin system identificationMedium
2D HSQCHeteronuclear correlationDirect C-H correlationsMedium
2D HMBCLong-range coupling analysisMulti-bond correlationsMedium
NOESYConformational analysisSpatial relationshipsMedium

Comparative Metabolomic Profiling Techniques

Comparative metabolomic profiling represents an emerging analytical approach for understanding the biosynthetic pathways and metabolic networks involved in Nebramycin factor 11 production. This methodology enables comprehensive analysis of metabolic changes associated with antibiotic biosynthesis and provides insights into the regulatory mechanisms controlling factor distribution within the nebramycin complex [24] [25].

Targeted metabolomic approaches focus on the quantitative analysis of specific metabolites within the nebramycin biosynthetic pathway. These methods typically employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) techniques to achieve high sensitivity and selectivity for pathway intermediates and end products [24] [26]. The approach enables precise quantification of Nebramycin factor 11 and related metabolites across different cultivation conditions and genetic backgrounds [24].

Untargeted metabolomics provides a comprehensive overview of the cellular metabolome, enabling discovery of previously unknown metabolites and metabolic pathways. This approach typically employs high-resolution mass spectrometry coupled with multivariate statistical analysis to identify discriminating metabolites between different experimental conditions [24] [25]. The technique has proven particularly valuable for understanding the metabolic basis of antibiotic production optimization [24].

The integration of metabolomic data with transcriptomic and proteomic information enables systems-level understanding of Nebramycin factor 11 biosynthesis. This multi-omics approach reveals the complex regulatory networks controlling secondary metabolite production and provides targets for genetic engineering approaches to improve factor 11 yields [25] [24]. The metabolic flux analysis using 13C-labeled substrates provides quantitative information about carbon flow through biosynthetic pathways [24].

Comparative metabolomic studies have revealed significant correlations between primary carbon metabolism and secondary metabolite composition in Streptomyces tenebrarius. The addition of glycerol to glucose-containing media results in increased reducing power availability, leading to enhanced conversion of kanamycin carbamate to tobramycin through the reduction of specific hydroxyl groups [24]. This metabolic engineering approach demonstrates the potential for optimizing Nebramycin factor 11 production through manipulation of central carbon metabolism [24].

Table 5: Comparative Metabolomic Profiling Techniques

Metabolomic ApproachAnalytical PlatformKey MetabolitesApplication
Targeted MetabolomicsLC-MS/MSAminoglycosides, precursorsQuantitative analysis
Untargeted MetabolomicsGC-MS, LC-MSGlobal metabolite profileDiscovery research
Comparative MetabolomicsMulti-platform MS/NMRDifferential metabolitesMechanism studies
Pathway AnalysisLC-MS/MSPathway intermediatesSystems biology
Biomarker DiscoveryLC-MS/MS, NMRDiagnostic markersClinical diagnostics
Flux Analysis13C-labeled substratesBiosynthetic intermediatesBiosynthesis optimization

XLogP3

-6.5

UNII

6H80CDD456

Wikipedia

Nebramycin factor 11

Dates

Modify: 2024-04-14

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